molecular formula C14H20BrN3OSi B8569103 3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Cat. No. B8569103
M. Wt: 354.32 g/mol
InChI Key: MFUCOINADABTNC-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a solution of 5-(4-bromophenyl)-1H-1,2,4-triazole (5.40 g, 24.1 mmol) in DMF (48.2 mL, 24.1 mmol) at 0° C. was carefully added NaH (1.16 g, 28.9 mmol). The resultant mixture was stirred for 30 minutes prior to the addition of (2-(chloromethoxy)ethyl)trimethylsilane (6.38 mL, 36.2 mmol). The reaction mixture was stirred 0° C. for 15 minutes before removal of the ice bath and the mixture was allowed to warm to ambient temperature stirring for 2 hours. The reaction mixture was diluted with H2O (150 mL) and extracted with EtOAc (2×200 mL). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated to provide 10.09 g as a pale yellow oil which solidified upon standing. Purification by normal phase chromatography on silica eluting with 0-50% EtOAc/Hexanes provided 3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole and 5-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole (7.94 g, 93%) as a mixture of two regioisomers. LCMS (APCI+) m/z 354, 356 [M+H]+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
48.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.38 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:12][N:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.CN(C=O)C.[H-].[Na+].Cl[CH2:21][O:22][CH2:23][CH2:24][Si:25]([CH3:28])([CH3:27])[CH3:26]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[CH:10][N:11]([CH2:21][O:22][CH2:23][CH2:24][Si:25]([CH3:28])([CH3:27])[CH3:26])[N:12]=2)=[CH:6][CH:7]=1.[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:12]([CH2:21][O:22][CH2:23][CH2:24][Si:25]([CH3:28])([CH3:27])[CH3:26])[N:11]=[CH:10][N:9]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC=NN1
Step Two
Name
Quantity
48.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.16 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.38 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 10.09 g as a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
Purification by normal phase chromatography on silica eluting with 0-50% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NN(C=N1)COCC[Si](C)(C)C
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC=NN1COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 186%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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